(R)-(-)-1-(1-Naphthyl)ethyl isocyanate

Chiral derivatization Enantiomeric purity Quality control

(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) is a chiral derivatizing agent (CDA) of the aromatic isocyanate class, specifically designed for the indirect chromatographic resolution of enantiomeric alcohols, amines, and thiols via diastereomeric carbamate or urea formation. It features a naphthyl fluorophore and a reactive isocyanate group, enabling pre-column derivatization followed by separation on standard achiral HPLC columns with UV or fluorescence detection.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 42340-98-7
Cat. No. B1202624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-(1-Naphthyl)ethyl isocyanate
CAS42340-98-7
Synonyms1-(1-naphthyl)ethyl isocyanate
1-(1-naphthyl)ethylisocyanate
1-naphthylethyl isocyanate
1-NEIC
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N=C=O
InChIInChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m1/s1
InChIKeyGONOHGQPZFXJOJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-(-)-1-(1-Naphthyl)ethyl Isocyanate (CAS 42340-98-7): Chiral Derivatizing Agent for HPLC Resolution of Enantiomeric Alcohols and Amines


(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) is a chiral derivatizing agent (CDA) of the aromatic isocyanate class, specifically designed for the indirect chromatographic resolution of enantiomeric alcohols, amines, and thiols via diastereomeric carbamate or urea formation . It features a naphthyl fluorophore and a reactive isocyanate group, enabling pre-column derivatization followed by separation on standard achiral HPLC columns with UV or fluorescence detection . The compound is supplied as a clear, colorless to light yellow liquid with a boiling point of 106-108 °C at 0.16 mmHg and a density of 1.118 g/mL at 25 °C [1].

Why Generic Substitution Fails for R-(-)-1-(1-Naphthyl)ethyl Isocyanate in Chiral Chromatography


Generic substitution of chiral derivatizing agents is not feasible due to compound-specific differences in reactivity, selectivity, and detection capabilities. The (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC) reagent exhibits a defined and reproducible enantioselectivity that is not interchangeable with its (S)-(+)-enantiomer, which yields opposite elution orders for diastereomers [1]. Furthermore, NEIC demonstrates a broader substrate scope and superior separation for specific drug classes (e.g., β-blockers) compared to alternative chiral isocyanates like (R)-(+)-1-phenylethylisocyanate (PEIC) [2]. The naphthyl moiety also provides strong UV absorption and native fluorescence, a critical advantage for trace analysis that is absent in non-aromatic or less conjugated chiral reagents .

Quantitative Performance Evidence: R-(-)-NEIC vs. Alternative Chiral Derivatizing Agents


Optical Purity and Enantiomeric Ratio: R-(-)-NEIC (LiChropur™ Grade) vs. Standard Grades

For accurate enantiomeric excess (ee) determination, the chiral purity of the derivatizing agent itself is paramount. The LiChropur™ grade of (R)-(-)-NEIC offers a higher and more stringently controlled optical purity compared to standard or lower-grade alternatives . This specification is critical for minimizing systematic error in the analysis of high-ee samples .

Chiral derivatization Enantiomeric purity Quality control Chromatography

Comparative Substrate Scope: R-(-)-NEIC vs. (R)-(+)-PEIC for β-Blocker Resolution

A direct comparative study evaluated the derivatization efficiency of (R)-(-)-NEIC against the closely related analog (R)-(+)-1-phenylethylisocyanate (PEIC) for the separation of racemic β-blockers and α-sympathomimetics [1]. NEIC demonstrated a significantly broader substrate scope, successfully resolving a larger panel of analytes [1].

β-Blockers Pharmaceutical analysis Chiral HPLC Method development

Elution Order Reversal: R-(-)-NEIC vs. S-(+)-NEIC for Secondary Alkanols

The use of (R)-(-)-NEIC versus its (S)-(+)-enantiomer provides a robust method for confirming absolute configuration and assessing optical purity by reversing the elution order of the resulting diastereomers [1]. This predictable and complete reversal is a key differentiator, offering a higher degree of confidence in analytical assignments compared to agents that may only show a change in separation factor.

Secondary alcohols Absolute configuration Method validation Chromatography

Functional Group Incompatibility: NEIC vs. Camphor-10-sulfonyl Chloride (CSC)

A critical aspect of method selection is the reactivity of the derivatizing agent with the target functional group. A head-to-head study revealed a stark and mutually exclusive reactivity profile between isocyanate-based (NEIC) and sulfonyl chloride-based (CSC) chiral reagents [1]. This complementary reactivity defines the appropriate use-case for each reagent class.

Derivatization Functional group selectivity Method development Analytical chemistry

Detection Sensitivity: Fluorescence of NEIC-Derivatives vs. Non-Fluorescent CDAs

The intrinsic fluorescence of the naphthyl group in NEIC derivatives provides a substantial enhancement in detection sensitivity for HPLC assays compared to chromophoric but non-fluorescent CDAs . This allows for the quantification of analytes at much lower concentrations, which is essential for applications like pharmacokinetic studies .

Fluorescence detection Sensitivity Trace analysis Bioanalysis

Validated Application Scenarios for R-(-)-1-(1-Naphthyl)ethyl Isocyanate in Analytical Chemistry


Enantiomeric Purity Analysis of Chiral Pharmaceutical Intermediates

The high optical purity (enantiomeric ratio ≥99.5:0.5) of LiChropur™ grade (R)-(-)-NEIC makes it the preferred reagent for the accurate determination of enantiomeric excess (ee) in pharmaceutical intermediates, particularly alcohols and amines . Its ability to form stable, highly resolved diastereomeric carbamates on standard achiral columns ensures reliable and reproducible results, critical for quality control in API manufacturing [1].

Development of Robust HPLC Methods for β-Blocker Enantioseparation

For analytical laboratories tasked with developing chiral methods for β-blockers, (R)-(-)-NEIC is a superior starting point over other isocyanates like PEIC. Its broader demonstrated substrate scope for this drug class—successfully resolving five different β-blockers where PEIC resolved only two—significantly de-risks method development and increases the probability of a successful first-pass separation .

Absolute Configuration Assignment and Method Validation for Secondary Alcohols

The predictable and complete reversal of diastereomer elution order observed when switching between (R)-(-)-NEIC and (S)-(+)-NEIC provides a definitive tool for confirming the absolute configuration of secondary alcohols . This property is also leveraged to validate analytical methods by verifying that no co-eluting impurities interfere with the analyte peaks of interest.

High-Sensitivity Bioanalysis for Pharmacokinetic and Toxicology Studies

(R)-(-)-NEIC is the reagent of choice for trace-level bioanalysis of chiral drugs in plasma or tissue. The strong native fluorescence of the naphthyl-urea or -carbamate derivatives enables quantitation at low ng/mL levels using HPLC with fluorescence detection, a level of sensitivity unattainable with non-fluorescent chiral derivatizing agents relying on UV absorbance [1].

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